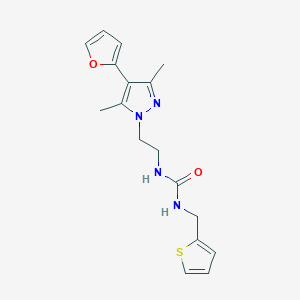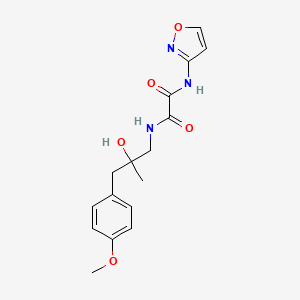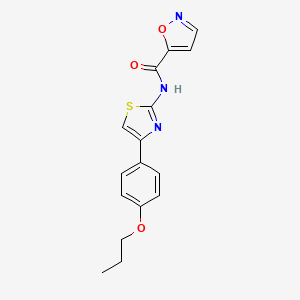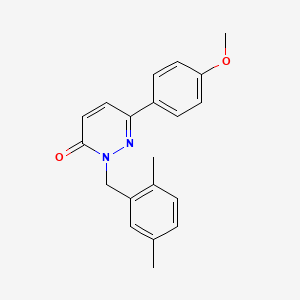![molecular formula C11H13N5O2S2 B3003373 3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-64-3](/img/structure/B3003373.png)
3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to 3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves several steps of chemical reactions, starting from simpler precursors. In the first paper, a series of bicyclic 1,3,4-thiadiazolo[3,2-a]pyrimidine- and 1,3,4-thiadiazolo[3,2-a]triazine-7-sulfonamides were synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide . This suggests a multi-step process involving the formation of sulfonamide linkages and the creation of bicyclic structures, which are crucial for the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of multiple heterocyclic rings, such as thiadiazole and triazine, which are known to impart a variety of biological activities. The presence of sulfonamide groups is also significant, as they are often involved in drug interactions with enzymes, such as carbonic anhydrase, which was the target in the study mentioned in the first paper .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite complex and involve various reagents and conditions. For instance, the reaction of the hydrazide of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide and potassium hydroxide leads to the formation of an oxadiazole-thione derivative . Further reactions include methylation, cyclodehydration, and reactions with isothiocyanates to yield various derivatives, demonstrating the chemical versatility of the core structure .
Physical and Chemical Properties Analysis
The physicochemical properties such as pKa, water solubility, and partition coefficients are crucial for the pharmacokinetics of a drug. The compounds synthesized in the first paper showed lower sulfonamide pKa and higher water solubility compared to known carbonic anhydrase inhibitors, which could potentially affect their bioavailability and efficacy . The transcorneal penetration rates are also important for ocular drugs, as they determine the drug's ability to reach intraocular targets .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels.
Mode of Action
The compound inhibits the DPP-IV enzyme, thereby preventing the inactivation of incretin hormones . This results in increased insulin secretion, decreased glucagon release, and a consequent decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the inactivation of incretin hormones, the compound enhances the effects of these hormones, leading to improved glucose control. The downstream effects include increased insulin secretion and decreased glucagon release, both of which contribute to lower blood glucose levels.
Result of Action
The molecular effect of the compound’s action is the inhibition of the DPP-IV enzyme . On a cellular level, this results in increased levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. The overall effect is improved control of blood glucose levels.
Propiedades
IUPAC Name |
3-methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-7-9(18)16-10(13-12-7)20-11(14-16)19-6-8(17)15-4-2-3-5-15/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPYRMFVSOQIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)
![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)
![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)





![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)